5-(3-Methoxyphenyl)nicotinic acid is a compound that combines the structural features of nicotinic acid and a methoxy-substituted phenyl group. This compound is of interest in various fields, particularly in medicinal chemistry due to its potential biological activities and applications. The methoxy group enhances the lipophilicity and may influence the compound's interaction with biological targets.
This compound can be synthesized from readily available precursors, including nicotinic acid and 3-methoxyphenyl derivatives. The synthesis often involves condensation reactions or functionalization techniques that modify the nicotinic acid structure to incorporate the methoxyphenyl moiety.
5-(3-Methoxyphenyl)nicotinic acid belongs to the class of pyridine derivatives, specifically nicotinic acid derivatives. Its classification is significant as it may exhibit pharmacological properties similar to those of other nicotinic acid derivatives, which are known for their roles in cardiovascular health and neuroprotection.
The synthesis of 5-(3-Methoxyphenyl)nicotinic acid can be achieved through several methods, including:
The molecular structure of 5-(3-Methoxyphenyl)nicotinic acid features a pyridine ring connected to a phenyl group that carries a methoxy substituent at the para position.
5-(3-Methoxyphenyl)nicotinic acid can undergo various chemical reactions:
The mechanism of action for 5-(3-Methoxyphenyl)nicotinic acid is not fully elucidated but is hypothesized based on its structural similarity to other nicotinic compounds:
5-(3-Methoxyphenyl)nicotinic acid has potential applications in:
Nicotinic acid (pyridine-3-carboxylic acid), a fundamental pharmacophore in medicinal chemistry, has emerged as a privileged scaffold in the development of novel antimicrobial agents to combat the escalating global antimicrobial resistance (AMR) crisis. With an estimated five million annual deaths worldwide attributed to AMR and the alarming rise of multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Enterobacteriaceae, the strategic molecular diversification of nicotinic acid has gained significant research traction [2] [4] [6]. The inherent bioisosteric properties of the pyridine ring, coupled with its hydrogen-bonding capabilities and metabolic stability, enable synergistic pharmacophore integration when conjugated with bioactive moieties. This molecular hybridization approach has yielded compounds with enhanced mechanistic actions against resistant pathogens. For instance, novel acylhydrazones and 1,3,4-oxadiazoline derivatives synthesized from nicotinic acid hydrazide demonstrate potent activity against MRSA (MIC values as low as 7.81 µg/mL) and other priority pathogens by disrupting bacterial membrane integrity and biofilm formation [4]. Similarly, nicotinamide-thiocarbohydrazone hybrids (e.g., NC 3) exhibit remarkable efficacy against Pseudomonas aeruginosa and Klebsiella pneumoniae (MIC = 0.016 mM) through putative inhibition of resistance-associated proteins like bleomycin resistance protein and streptogramin A acetyltransferase [6].
The integration of advanced screening technologies has accelerated the discovery of antimicrobial nicotinic acid derivatives. High-throughput platforms such as the nanoliter matrix SlipChip (nm-SlipChip) enable rapid evaluation of over 100 drug candidate-bacterium combinations with a 5000-fold reduction in sample consumption and detection times of approximately three hours [3]. This technological leap is crucial for identifying structurally optimized derivatives like 5-(3-methoxyphenyl)nicotinic acid from natural product libraries. Molecular docking analyses consistently reveal that the most active nicotinic acid derivatives exert their effects through dual mechanisms: direct disruption of microbial membranes and potentiation of conventional antibiotics by inhibiting resistance enzymes [4] [6]. This multi-target engagement circumvents traditional resistance pathways, positioning nicotinic acid derivatives as innovative tools in the antimicrobial arsenal.
Table 1: Antimicrobial Activity of Selected Nicotinic Acid Derivatives Against Priority Pathogens
Compound | S. aureus ATCC 43300 (MRSA) MIC | P. aeruginosa ATCC 27853 MIC | K. pneumoniae NCIMB 9111 MIC | C. albicans ATCC 24433 MIC | Reference |
---|---|---|---|---|---|
Acylhydrazone 13 | 7.81 µg/mL | >125 µg/mL | >125 µg/mL | >125 µg/mL | [4] |
1,3,4-Oxadiazoline 25 | 15.62 µg/mL | 31.25 µg/mL | 62.5 µg/mL | 125 µg/mL | [4] |
Nicotinamide NC 3 | 0.064 mM | 0.016 mM | 0.016 mM | >1 mM | [6] |
Nicotinamide NC 5 | 0.03 mM | 0.125 mM | 0.25 mM | 0.5 mM | [6] |
The strategic incorporation of a 3-methoxyphenyl substituent at the C5 position of the nicotinic acid scaffold represents a sophisticated approach to optimizing ligand-receptor interactions and enhancing antimicrobial efficacy. This aromatic moiety significantly influences electronic distribution, molecular conformation, and hydrophobic matching within biological targets. The methoxy group (-OCH₃) acts as a versatile bioisostere, functioning as both a hydrogen-bond acceptor and a moderate electron-donating group that modulates the π-electron density of the phenyl ring. This electronic modulation enhances interactions with hydrophobic pockets in target enzymes or membranes, as evidenced by molecular docking studies of analogous compounds showing preferential binding to bacterial transcriptional regulators and acetyltransferases [4] [6]. In nicotinic acid derivatives, the 3-methoxyphenyl group adopts a distinct dihedral angle relative to the pyridine core, facilitating optimal spatial orientation for target engagement. X-ray crystallographic analyses of structurally similar molecules, such as methyl 5-((cinnamoyloxy)methyl)picolinate, reveal that conjugated systems with methoxyaryl groups exhibit planar configurations that promote stacking interactions with aromatic residues in active sites [5].
The steric and electronic profile of the 3-methoxyphenyl group provides a critical advantage over ortho- and para-substituted analogs. Compared to the 2-methoxyphenyl isomer (PubChem CID 20099599), the 3-substituted derivative offers reduced steric hindrance and torsional strain, allowing greater conformational flexibility upon target binding [1] [4]. This flexibility is crucial for adapting to the binding pockets of diverse resistance targets. Additionally, the meta-positioning directs the methoxy group away from the hydrogen-bonding region of the nicotinic acid's carboxyl or carboxamide functionalities, preventing intramolecular masking of these critical pharmacophoric elements. Structure-activity relationship (SAR) studies demonstrate that analogs bearing the 3-methoxyphenyl substituent consistently outperform unsubstituted phenyl or aliphatic variants in antimicrobial assays. For example, 3-methylisonicotinamides bearing chloro-methoxyphenyl groups exhibit enhanced dual FXR/GPBAR1 modulation (EC₅₀ values 0.19–0.079 μM), underscoring the pharmacophoric contribution of this substituent in multi-target engagement [2]. The methoxy group's moderate lipophilicity (π value ≈ -0.02) also optimally balances membrane penetration and aqueous solubility, addressing a key challenge in anti-infective drug development.
Table 2: Influence of Methoxyphenyl Regiochemistry on Bioactivity Parameters
Structural Feature | 3-Methoxyphenyl Derivatives | 2-Methoxyphenyl Derivatives | 4-Methoxyphenyl Derivatives |
---|---|---|---|
Dihedral Angle (Pyridine-Phenyl) | 35–45° | 55–65° | 30–40° |
Electron-Donating Effect | Moderate (+M effect) | Moderate (+M) with steric influence | Strongest (+M) |
Antimicrobial Potency | High (e.g., MRSA MIC 7.81–15.62 µg/mL) | Variable (often reduced) | Moderate (higher metabolic lability) |
Target Versatility | Broad (enzymes, membranes, regulatory proteins) | Narrower | Intermediate |
Metabolic Stability | Higher (resistance to demethylation) | Lower | Lower (demethylation susceptibility) |
The 3-methoxyphenyl moiety further enables strategic halogenation for activity optimization, as demonstrated by Miyata et al. where chloro-substitution at the 3-position of the methoxyphenyl ring dramatically enhanced FXR/GPBAR1 activation (EC₅₀ 0.079 μM) [2]. This positions 5-(3-methoxyphenyl)nicotinic acid as a versatile scaffold for further rational optimization through electrophilic aromatic substitutions that fine-tune electronic properties without compromising the conformational advantages of the meta-methoxy orientation. Computational surface analysis of analogous molecules reveals that the 3-methoxyphenyl group contributes significantly to nucleophilic regions at the methoxy oxygen and electrophilic zones at the phenyl ring's meta-carbon, enabling diverse binding modalities with resistance targets [5].
Chemical Compounds Mentioned in the Article:
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7